Ácido adamantano-D15-carboxílico

Descripción general

Descripción

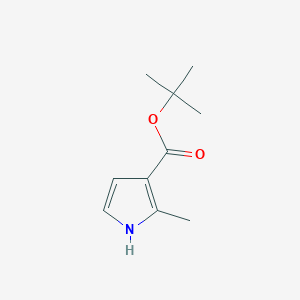

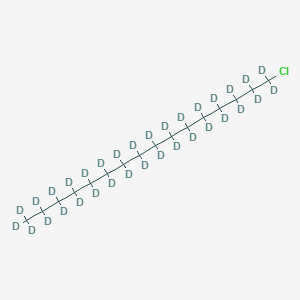

Adamantane-D15-carboxylic acid is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 195.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality Adamantane-D15-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adamantane-D15-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Estabilizador de Síntesis de Nanopartículas

El ácido adamantano-D15-carboxílico sirve como estabilizador en la síntesis de nanopartículas monodispersas y altamente cristalinas como CoPt3 y nanopartículas de platino porosas. Esta aplicación es crucial en la creación de partículas uniformes con usos potenciales en catálisis y ciencia de materiales .

Desarrollo de Materiales Optoelectrónicos

Como aditivo en reacciones de policondensación, el ácido adamantano-D15-carboxílico ayuda a obtener polímeros conjugados. Estos polímeros se investigan por su potencial en materiales optoelectrónicos, que son esenciales para dispositivos que convierten señales eléctricas en señales de fotones y viceversa .

Organocatálisis

Los adamantanos funcionalizados, como el ácido adamantano-D15-carboxílico, pueden utilizarse en organocatálisis. Este campo implica el uso de moléculas orgánicas para catalizar reacciones químicas, lo que es un área en crecimiento en química verde debido a su potencial para procesos más sostenibles .

Mecanismo De Acción

Adamantane-D15-carboxylic acid is a deuterium-labeled derivative of Adamantane-1-carboxylic acid

Target of Action

It is known that adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .

Mode of Action

It is believed to release dopamine from the nerve endings of the brain cells, stimulate the norepinephrine response, and also has nmda receptor antagonistic effects .

Biochemical Pathways

The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Pharmacokinetics

The pharmacokinetics of Adamantane-D15-carboxylic acid involve the absorption, distribution, metabolism, and excretion (ADME) of the compound. Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

It is believed that the compound has the potential to affect the pharmacokinetic and metabolic profiles of drugs .

Análisis Bioquímico

Biochemical Properties

Adamantane-D15-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with cyclohexaamylose, inhibiting the hydrolysis of phenyl esters . This interaction highlights its potential as an enzyme inhibitor, which can be leveraged in biochemical assays to study enzyme kinetics and mechanisms.

Cellular Effects

Adamantane-D15-carboxylic acid influences several cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to integrate into lipid bilayers and interact with cell surface receptors makes it a valuable tool for studying cell signaling and receptor-mediated processes . Additionally, its impact on gene expression can provide insights into the regulation of metabolic pathways and cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of Adamantane-D15-carboxylic acid involves its binding interactions with various biomolecules. It can inhibit or activate enzymes by forming stable complexes, thereby altering their activity. For example, its interaction with cyclohexaamylose inhibits phenyl ester hydrolysis . Furthermore, the incorporation of deuterium atoms can affect the compound’s binding affinity and stability, leading to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Adamantane-D15-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that deuterium-labeled compounds, including Adamantane-D15-carboxylic acid, exhibit enhanced stability compared to their non-labeled counterparts . This stability allows for prolonged observation of its effects in both in vitro and in vivo studies, providing valuable data on its long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of Adamantane-D15-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and can be used to study its physiological effects without adverse reactions. At higher doses, toxic effects may be observed, including disruptions in cellular metabolism and adverse impacts on organ function

Metabolic Pathways

Adamantane-D15-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into metabolic processes. The deuterium atoms in the compound can serve as tracers, allowing researchers to track its metabolic flux and measure changes in metabolite levels . This information is valuable for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of Adamantane-D15-carboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to integrate into lipid bilayers and interact with cell surface receptors facilitates its distribution across cellular compartments . Additionally, its localization and accumulation within specific tissues can provide insights into its therapeutic potential and toxicity.

Subcellular Localization

Adamantane-D15-carboxylic acid exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, its incorporation into lipid bilayers can target it to cellular membranes, where it can interact with membrane-bound receptors and enzymes

Propiedades

IUPAC Name |

2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H,12,13)/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMXXGFJRDUSRO-BXSQCBKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])C(=O)O)([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-3-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1472633.png)

![4-(6-Bromo-7-methylimidazo[1,2-a]pyridin-3-yl)benzonitrile](/img/structure/B1472635.png)

![2-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B1472645.png)

![4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1472647.png)